OTS186935

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

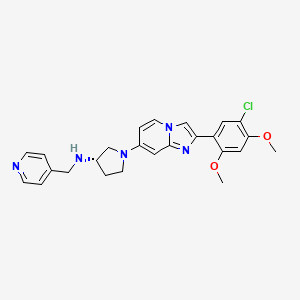

C25H26ClN5O2 |

|---|---|

Peso molecular |

464.0 g/mol |

Nombre IUPAC |

(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C25H26ClN5O2/c1-32-23-13-24(33-2)21(26)12-20(23)22-16-31-10-6-19(11-25(31)29-22)30-9-5-18(15-30)28-14-17-3-7-27-8-4-17/h3-4,6-8,10-13,16,18,28H,5,9,14-15H2,1-2H3/t18-/m0/s1 |

Clave InChI |

YDTCRGKEOJGNHD-SFHVURJKSA-N |

SMILES isomérico |

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CC[C@@H](C4)NCC5=CC=NC=C5)Cl)OC |

SMILES canónico |

COC1=CC(=C(C=C1C2=CN3C=CC(=CC3=N2)N4CCC(C4)NCC5=CC=NC=C5)Cl)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of OTS186935: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 is a potent and selective small molecule inhibitor of the protein methyltransferase Suppressor of Variegation 3-9 Homolog 2 (SUV39H2). Its mechanism of action centers on the epigenetic regulation of gene expression and the modulation of the DNA damage response, presenting a promising avenue for anti-cancer therapy. This technical guide provides an in-depth overview of the core mechanism of this compound, including its molecular target, downstream cellular effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction to this compound and its Target: SUV39H2

This compound is an imidazo[1,2-a]pyridine (B132010) derivative identified as a highly potent inhibitor of SUV39H2, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. SUV39H2, also known as Lysine (B10760008) N-methyltransferase 1B (KMT1B), is a key enzyme in the regulation of chromatin structure and gene expression.

The primary function of SUV39H2 is to catalyze the transfer of methyl groups to the lysine 9 residue of histone H3 (H3K9), leading to the formation of di- and tri-methylated H3K9 (H3K9me2 and H3K9me3).[1][2] H3K9me3 is a canonical mark of heterochromatin, a tightly packed form of DNA that is transcriptionally silent. By depositing this mark, SUV39H2 plays a crucial role in epigenetic silencing, which is vital for maintaining genomic stability.[1]

In several cancers, SUV39H2 is overexpressed and acts as an oncogene, contributing to tumor initiation and progression. Furthermore, SUV39H2 has been implicated in chemoresistance through its regulation of the DNA damage response.[2] Specifically, SUV39H2 methylates histone H2AX at lysine 134, a modification that promotes the phosphorylation of H2AX to form γ-H2AX, a critical step in the repair of DNA double-strand breaks.[2] Given its selective expression in cancer cells and its role in tumorigenesis, SUV39H2 is an attractive molecular target for cancer therapeutics.

Core Mechanism of Action

The mechanism of action of this compound is twofold, stemming directly from its inhibition of SUV39H2's methyltransferase activity:

-

Epigenetic Reprogramming through Inhibition of H3K9 Trimethylation: By inhibiting SUV39H2, this compound prevents the trimethylation of H3K9. This leads to a global reduction in H3K9me3 levels, which in turn can lead to the reactivation of tumor suppressor genes that were epigenetically silenced. This alteration of the epigenetic landscape can induce cancer cell apoptosis.[1][2]

-

Modulation of the DNA Damage Response via Reduction of γ-H2AX: this compound's inhibition of SUV39H2 prevents the methylation of histone H2AX at lysine 134. This, in turn, reduces the subsequent phosphorylation of H2AX, leading to lower levels of γ-H2AX.[2] A reduction in γ-H2AX impairs the cancer cells' ability to efficiently repair DNA double-strand breaks, which can sensitize them to DNA-damaging agents like chemotherapy and radiation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Reference |

| SUV39H2 Enzymatic Inhibition (IC50) | 6.49 nM | [2] |

| A549 Cell Growth Inhibition (IC50) | 0.67 µM | [2] |

Table 1: In Vitro Activity of this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 (Breast Cancer) | 10 mg/kg, intravenous, once daily for 14 days | 42.6% | [1] |

| A549 (Lung Cancer) | 25 mg/kg, intravenous, once daily for 14 days | 60.8% | [1] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Experimental Protocols

In Vitro SUV39H2 Inhibition Assay (Representative Protocol)

This protocol is based on a radiometric filter-binding assay.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

-

Enzyme and Substrate Addition: In a 96-well plate, add recombinant human SUV39H2 enzyme, a biotinylated histone H3 peptide substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Start the reaction by adding S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

-

Termination of Reaction: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Capture of Biotinylated Peptide: Transfer the reaction mixture to a streptavidin-coated filter plate.

-

Washing: Wash the plate multiple times with a wash buffer to remove unincorporated ³H-SAM.

-

Detection: Add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 or MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me3, γ-H2AX, total H3, total H2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified time, then harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mouse Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231 or A549) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and vehicle control groups. Administer this compound intravenously at the specified dose and schedule (e.g., 10 or 25 mg/kg, once daily for 14 days).[1]

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers regularly and calculate the tumor volume (Volume = (width)² x length/2).

-

Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Data Analysis: At the end of the study, calculate the tumor growth inhibition for the treated group compared to the control group.

Conclusion

This compound is a potent SUV39H2 inhibitor with a well-defined dual mechanism of action involving epigenetic modulation and interference with the DNA damage response. Preclinical data strongly support its potential as an anti-cancer agent, both as a monotherapy and potentially in combination with other therapies. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and other SUV39H2 inhibitors.

References

An In-depth Technical Guide to OTS186935: A Potent and Selective SUV39H2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a histone methyltransferase frequently overexpressed in a multitude of human cancers, where it functions as an oncogene by promoting transcriptional repression and chemoresistance. OTS186935 has emerged as a potent and selective small-molecule inhibitor of SUV39H2, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and potentially advance SUV39H2 inhibition as a novel therapeutic strategy in oncology.

Introduction: The Role of SUV39H2 in Cancer

SUV39H2 is a key epigenetic modifier that catalyzes the di- and tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2/3), a hallmark of heterochromatin formation and transcriptional gene silencing.[1] Elevated levels of SUV39H2 are observed in a wide range of malignancies, including breast, lung, and prostate cancers, as well as leukemia.[2] The oncogenic role of SUV39H2 is attributed to its ability to silence tumor suppressor genes and its involvement in DNA damage repair pathways.[2][3] Notably, SUV39H2-mediated methylation of histone H2AX at lysine 134 enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response that can contribute to chemoresistance.[3] Due to its restricted expression in normal adult tissues (primarily in the testis) and its widespread overexpression in cancerous cells, SUV39H2 represents a compelling target for the development of novel anti-cancer therapeutics.

This compound: A Selective SUV39H2 Inhibitor

This compound is a small-molecule inhibitor that demonstrates high potency and selectivity for SUV39H2. By targeting the enzymatic activity of SUV39H2, this compound effectively reduces global levels of H3K9me3 and modulates the DNA damage response, thereby exhibiting anti-tumor effects and sensitizing cancer cells to conventional chemotherapeutic agents.[3]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of SUV39H2. This leads to a downstream cascade of cellular events, including:

-

Reduction of H3K9 Trimethylation: this compound treatment results in a significant decrease in the levels of H3K9me3, a key epigenetic mark maintained by SUV39H2. This can lead to the reactivation of silenced tumor suppressor genes.

-

Modulation of γ-H2AX Phosphorylation: By inhibiting SUV39H2-mediated methylation of H2AX, this compound can attenuate the formation of γ-H2AX, thereby impairing the DNA damage response and enhancing the efficacy of DNA-damaging agents like doxorubicin (B1662922).[3]

dot

Caption: Mechanism of Action of this compound.

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (Enzymatic) | 6.49 nM | SUV39H2 | [3] |

| IC50 (Cell Growth) | 0.67 µM | A549 (Lung Cancer) | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | NOD.CB17-Prkdcscid/J | 10 mg/kg, i.v., daily for 14 days | 42.6% | [3] |

| Lung Cancer | A549 | BALB/cAJcl-nu/nu | 25 mg/kg, i.v., daily for 14 days | 60.8% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

dot

Caption: General Experimental Workflow for this compound Evaluation.

In Vitro SUV39H2 Enzymatic Assay (Non-Radioactive)

This protocol describes a non-radioactive method to determine the IC50 of this compound against SUV39H2.

-

Reagents and Materials:

-

Recombinant human SUV39H2 enzyme

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))

-

S-Adenosyl-L-methionine (SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 1 mM DTT)

-

Anti-H3K9me3 antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well microplate

-

-

Procedure:

-

Coat a 96-well plate with the histone H3 peptide and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or vehicle control to the wells.

-

Add recombinant SUV39H2 enzyme to all wells except the negative control.

-

Initiate the reaction by adding SAM to all wells.

-

Incubate the plate at 30°C for 1-2 hours.

-

Wash the plate three times with wash buffer.

-

Add the anti-H3K9me3 primary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plate

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the existing medium and add 100 µL of the diluted this compound or vehicle control to the wells.

-

Incubate for 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Western Blotting for H3K9me3 and γ-H2AX

This protocol is for assessing the effect of this compound on the levels of H3K9me3 and γ-H2AX in cancer cells.

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound

-

Doxorubicin (for γ-H2AX induction)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3, anti-γ-H2AX, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

-

Procedure:

-

Plate cells and treat with this compound at the desired concentration and for the appropriate duration. For γ-H2AX analysis, co-treatment with a DNA-damaging agent like doxorubicin may be necessary.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Mouse Xenograft Model

This protocol outlines the in vivo evaluation of this compound in a mouse xenograft model.

-

Materials and Animals:

-

Cancer cell line of interest (e.g., MDA-MB-231 or A549)

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., 5% glucose solution)

-

Calipers

-

-

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10-25 mg/kg) or vehicle control intravenously once daily for a specified period (e.g., 14 days).

-

Measure tumor volume and mouse body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for H3K9me3).

-

Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

-

Conclusion

This compound is a promising preclinical candidate for the targeted inhibition of SUV39H2 in cancer. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and its ability to sensitize cancer cells to chemotherapy underscore the therapeutic potential of targeting this key epigenetic regulator. The data and protocols presented in this guide provide a solid foundation for further investigation into the role of SUV39H2 in tumorigenesis and the clinical development of inhibitors like this compound. Continued research in this area is warranted to translate these promising preclinical findings into novel and effective anti-cancer therapies.

References

OTS186935: A Deep Dive into Target Selectivity and Preclinical Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 has emerged as a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). This technical guide provides a comprehensive overview of the target selectivity, mechanism of action, and preclinical anti-tumor activity of this compound. Through a detailed examination of its biochemical and cellular activity, alongside in vivo efficacy data, this document serves as a critical resource for researchers engaged in the fields of oncology, epigenetics, and drug discovery. All quantitative data is presented in structured tables, and key experimental protocols are detailed to support further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's biological context and experimental validation.

Introduction to this compound and its Target: SUV39H2

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a lysine (B10760008) methyltransferase that plays a crucial role in epigenetic regulation.[1] It primarily catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[2] Dysregulation of SUV39H2 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] this compound is a novel imidazo[1,2-a]pyridine (B132010) derivative identified as a potent inhibitor of SUV39H2's methyltransferase activity.[4]

Target Selectivity of this compound

This compound demonstrates high potency against its primary target, SUV39H2. While comprehensive quantitative data on its selectivity against a broad panel of other histone methyltransferases and kinases is not extensively available in the public domain, its characterization as a "selective" inhibitor is supported by its potent enzymatic inhibition and specific downstream cellular effects.

Potency against SUV39H2

Biochemical assays have established that this compound is a highly potent inhibitor of SUV39H2.

| Compound | Target | IC50 (nM) | Reference |

| This compound | SUV39H2 | 6.49 | [1] |

Table 1: In vitro enzymatic inhibitory potency of this compound against SUV39H2.

Mechanism of Action

The anti-tumor effects of this compound are attributed to its inhibition of SUV39H2, which leads to a cascade of downstream molecular events within cancer cells.

Inhibition of Histone H3 Lysine 9 Trimethylation (H3K9me3)

As a direct consequence of SUV39H2 inhibition, this compound reduces the levels of global H3K9me3 in cancer cells. This epigenetic modification is crucial for maintaining a condensed chromatin state and silencing the expression of tumor suppressor genes. By reversing this, this compound can lead to the reactivation of these silenced genes.

Regulation of γ-H2AX and Chemosensitization

A key aspect of this compound's mechanism of action is its ability to regulate the phosphorylation of H2AX at serine 139 (γ-H2AX). SUV39H2 has been shown to methylate histone H2AX, a modification that enhances the formation of γ-H2AX in response to DNA damage.[5] High levels of γ-H2AX are associated with DNA repair and chemoresistance in cancer cells.[5] By inhibiting SUV39H2, this compound reduces γ-H2AX levels, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[4]

Preclinical Anti-Tumor Activity

This compound has demonstrated significant anti-tumor activity in both cellular and in vivo models of cancer.

Cellular Activity

This compound exhibits potent growth inhibitory effects in various cancer cell lines, particularly those with high expression of SUV39H2.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 0.67 | [1] |

Table 2: Cellular growth inhibitory potency of this compound.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Administration of the compound led to significant tumor growth inhibition without detectable toxicity.

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| MDA-MB-231 | Breast Cancer | 10 mg/kg, IV, daily for 14 days | 42.6 | [1] |

| A549 | Lung Cancer | 25 mg/kg, IV, daily for 14 days | 60.8 | [1] |

Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro SUV39H2 Methyltransferase Assay

This radiometric assay quantifies the methyltransferase activity of SUV39H2 and the inhibitory effect of this compound.

-

Reagents: Recombinant N-terminal GST-fused SUV39H2, biotin-conjugated histone H3 (1-21) peptide, S-[Methyl-³H]-adenosyl-L-Methionine, Streptavidin SPA beads, assay buffer (20 mM Tris pH 8.0, 10 mM MgCl₂, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80).

-

Procedure:

-

Serially dilute this compound.

-

In a 96-well plate, mix the diluted compound with histone H3 peptide (final concentration 350 nM) and S-[Methyl-³H]-adenosyl-L-Methionine (final concentration 100 nM) in assay buffer.

-

Initiate the reaction by adding SUV39H2 (final concentration 20 nM).

-

Incubate at room temperature for 3 hours.

-

Stop the reaction by adding Streptavidin SPA beads.

-

Measure the radioactive signal using a microplate scintillation counter.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents: A549 cells, complete culture medium, this compound, Cell Counting Kit-8 (CCK-8) or MTT reagent, 96-well plates.

-

Procedure:

-

Seed A549 cells (4 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate for 72 hours.

-

Add CCK-8 or MTT solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm (for CCK-8) or after solubilizing formazan (B1609692) crystals (for MTT).

-

Calculate IC50 values using appropriate software.

-

In Vivo Xenograft Study

This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.

-

Animal Model: Female BALB/cAJcl-nu/nu mice.

-

Cell Line: A549 human lung cancer cells.

-

Procedure:

-

Subcutaneously inject A549 cells (1 x 10⁷ cells) into the flank of each mouse.

-

When tumors reach a palpable size, randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle intravenously once daily for 14 days.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K9me3).

-

Conclusion

This compound is a potent and selective inhibitor of SUV39H2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, centered on the inhibition of H3K9 trimethylation and the regulation of γ-H2AX, provides a strong rationale for its further development as a therapeutic agent, particularly in combination with DNA-damaging chemotherapies. The detailed experimental protocols provided herein offer a foundation for continued research into the therapeutic potential of this promising compound. Further studies are warranted to fully elucidate its selectivity profile and to advance its clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [PDF] Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX | Semantic Scholar [semanticscholar.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Downstream Effects of OTS186935: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 is a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2). Emerging research has identified SUV39H2 as a key player in oncogenesis, primarily through its role in epigenetic regulation and DNA damage response. This technical guide provides an in-depth analysis of the downstream molecular effects of this compound, with a focus on its mechanism of action, impact on key signaling pathways, and its potential as an anti-cancer therapeutic. This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's biological activity.

Core Mechanism of Action: Inhibition of SUV39H2 and Modulation of Histone Methylation

This compound exerts its primary effect through the direct inhibition of the enzymatic activity of SUV39H2.[1][2][3][4] SUV39H2 is a lysine (B10760008) methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[1] This epigenetic mark is a hallmark of heterochromatin, leading to transcriptional repression. By inhibiting SUV39H2, this compound leads to a global reduction in H3K9me3 levels.[1]

A critical downstream consequence of SUV39H2 inhibition by this compound is the regulation of γ-H2AX levels.[1][2] SUV39H2 has been shown to methylate histone H2AX at lysine 134, a modification that enhances the phosphorylation of H2AX at serine 139 (γ-H2AX) in response to DNA damage.[1][2] The formation of γ-H2AX is a key step in the DNA damage response (DDR), and its dysregulation is implicated in chemoresistance. This compound, by reducing H2AX methylation, attenuates the formation of γ-H2AX, thereby potentially sensitizing cancer cells to DNA-damaging agents.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (Enzymatic) | 6.49 nM | SUV39H2 | [1] |

| IC50 (Cell Growth) | 0.67 µM | A549 (Lung Cancer) | [1] |

| Treatment | Dose | Model | Tumor Growth Inhibition (TGI) | Reference |

| This compound | 10 mg/kg | MDA-MB-231 Xenograft | 42.6% | [1] |

| This compound | 25 mg/kg | A549 Xenograft | 60.8% | [1] |

| This compound + Doxorubicin | 10 mg/kg (this compound) + 10 mg/kg (Doxorubicin) | A549 Xenograft | 49% | [1] |

Key Signaling Pathways and Visualizations

The primary downstream signaling pathway affected by this compound is the SUV39H2-mediated DNA damage response pathway.

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

OTS186935: A Potent Chemical Probe for Interrogating SUV39H2-Mediated Heterochromatin Formation

Abstract: The formation and maintenance of heterochromatin are fundamental for genome stability, chromosome segregation, and the regulation of gene expression. A key hallmark of constitutive heterochromatin is the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a post-translational modification catalyzed by the SUV39H family of histone methyltransferases (HMTs). SUV39H2 (also known as KMT1B) is a critical enzyme in this process.[1][2][3][4] This technical guide details the role and mechanism of OTS186935, a potent small-molecule inhibitor of SUV39H2, as a tool for studying heterochromatin dynamics.[3][5] We present its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays relevant to its use in chromatin biology and drug development.

Introduction to SUV39H2 and Heterochromatin

Heterochromatin is a densely packed state of chromatin characterized by transcriptional repression.[1] Its formation is a multi-step process initiated by histone modifying enzymes. SUV39H2 is a SET domain-containing protein lysine methyltransferase that specifically catalyzes the di- and tri-methylation of histone H3 at lysine 9 (H3K9).[2][4][6] This H3K9me3 mark serves as a binding site for Heterochromatin Protein 1 (HP1), which then oligomerizes and recruits other factors to establish and spread the condensed chromatin state.[1] The SUV39H2-H3K9me3-HP1 axis is therefore central to the integrity of pericentric and telomeric heterochromatin.[1][2] Dysregulation of SUV39H2 has been implicated in various cancers, making it a target of therapeutic interest.[2][5][7]

This compound is a novel and potent small-molecule inhibitor of SUV39H2.[3][5] While much of the research on this compound has focused on its anti-cancer properties by modulating DNA damage repair pathways, its core mechanism—the direct inhibition of SUV39H2—makes it an invaluable tool for researchers studying the fundamental processes of heterochromatin formation and maintenance.[3][7][8]

Mechanism of Action of this compound

This compound functions by directly inhibiting the catalytic activity of the SUV39H2 methyltransferase. This prevents the transfer of methyl groups from the S-adenosyl-L-methionine (SAM) cofactor to the lysine 9 residue of histone H3. The direct consequence is a reduction in the levels of H3K9me3 at SUV39H2 target sites. A precursor compound, OTS193320, was shown to decrease global H3K9me3 levels in breast cancer cells, and this compound treatment in vivo also led to an attenuation of H3K9me3.[3][8] This loss of the H3K9me3 mark disrupts the recruitment of HP1, thereby preventing the compaction of chromatin and leading to a more open, euchromatic state.

Signaling and Logical Pathways

The following diagrams illustrate the canonical SUV39H2 pathway and its inhibition by this compound.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]

- 3. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Activity and Function of the Suv39h1 and Suv39h2 Protein Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

OTS186935 and H3K9 Trimethylation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor OTS186935 and its role in the regulation of Histone H3 Lysine 9 trimethylation (H3K9me3). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Concepts: this compound and H3K9 Trimethylation

Histone H3 Lysine 9 trimethylation (H3K9me3) is a critical epigenetic modification associated with the formation of heterochromatin and transcriptional gene silencing.[1][2] This methylation mark is primarily catalyzed by histone methyltransferases (HMTs), including SUV39H1 and SUV39H2.[2] Elevated levels of H3K9me3 have been implicated in the silencing of tumor suppressor genes, making the enzymes that establish this mark attractive targets for cancer therapy.[2]

This compound is a potent and selective small molecule inhibitor of SUV39H2 (Suppressor of variegation 3-9 homolog 2), also known as KMT1B (Lysine N-methyltransferase 1B).[3][4][5][6][7][8] By inhibiting SUV39H2, this compound leads to a reduction in global H3K9me3 levels, which has been shown to induce apoptotic cell death in cancer cells and suppress tumor growth in preclinical models.[3][9][10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Cell Line | Reference |

| SUV39H2 | IC50 | 6.49 nM | - | [3][4][5][6][7][8] |

| Cell Growth | IC50 | 0.67 µM | A549 (Lung Cancer) | [3][4][5][11] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Dosing Regimen | Endpoint | Result | Reference |

| MDA-MB-231 (Breast Cancer) Xenograft | 10 mg/kg, i.v., daily for 14 days | Tumor Growth Inhibition (TGI) | 42.6% | [3][4][5] |

| A549 (Lung Cancer) Xenograft | 25 mg/kg, i.v., daily for 14 days | Tumor Growth Inhibition (TGI) | 60.8% | [3][4][5][10] |

| A549 (Lung Cancer) Xenograft | 10 mg/kg this compound daily for 14 days + 10 mg/kg Doxorubicin on day 2 and 9 | Combination Therapy | Enhanced anti-tumor effect | [11] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by targeting the SUV39H2-mediated epigenetic regulation of gene expression and DNA damage response. The diagrams below illustrate the key signaling pathways and the proposed mechanism of action.

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for H3K9me3 Levels

This protocol is for assessing the global changes in H3K9 trimethylation in cells treated with this compound.

References

- 1. The control of gene expression and cell identity by H3K9 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are H3K9me3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound hydrochloride - Immunomart [immunomart.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

The Role of OTS186935 in the Regulation of γ-H2AX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor OTS186935 and its role in the regulation of γ-H2AX, a critical marker of DNA double-strand breaks. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction: Modulating the DNA Damage Response

The phosphorylation of histone H2AX at serine 139, generating γ-H2AX, is a pivotal event in the cellular response to DNA double-strand breaks (DSBs).[1][2] These breaks, induced by endogenous processes or exogenous agents like chemotherapy, trigger a complex signaling cascade known as the DNA Damage Response (DDR).[2] Within this cascade, γ-H2AX acts as a crucial scaffold, accumulating at the site of damage to recruit proteins essential for DNA repair and cell cycle checkpoint activation.[2][3][4]

This compound is a potent small-molecule inhibitor of SUV39H2 (Suppressor of variegation 3-9 homolog 2), a protein methyltransferase.[5][6][7][8] Research has revealed that this compound modulates the DDR by suppressing the formation of γ-H2AX.[5][6] This action has significant implications for cancer therapy, particularly in sensitizing tumor cells to DNA-damaging agents.[5][6][8] This guide will explore the mechanism, quantitative effects, and experimental methodologies related to the this compound-mediated regulation of γ-H2AX.

Mechanism of Action: Inhibition of SUV39H2-Mediated H2AX Methylation

The primary mechanism through which this compound regulates γ-H2AX is the inhibition of the histone methyltransferase SUV39H2.[5][6][8] The canonical pathway for γ-H2AX formation involves its direct phosphorylation by kinases such as ATM, ATR, and DNA-PKcs in response to DSBs.[1][9] However, emerging evidence has shown a preparatory step involving H2AX methylation.

SUV39H2 has been identified as the enzyme that methylates histone H2AX at lysine (B10760008) 134.[6][8][10] This methylation event is a prerequisite that enhances the subsequent phosphorylation of H2AX at serine 139 to form γ-H2AX.[5][6][8] By potently inhibiting the enzymatic activity of SUV39H2, this compound blocks this initial methylation step.[5] Consequently, the formation of γ-H2AX is suppressed, leading to an attenuated DNA damage response.[5][6] This disruption of DNA repair can render cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents like doxorubicin (B1662922).[6][8]

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The following tables summarize key inhibitory and anti-tumor activity data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Metric | Value | Cell Line | Reference |

| SUV39H2 | IC₅₀ | 6.49 nM | - | [6][7][11][12] |

| Cell Growth | IC₅₀ | 0.67 µM | A549 | [6][7][10][11] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Cell Line | Dosing Schedule | Result | Reference |

| Breast Cancer Xenograft | MDA-MB-231 | 10 mg/kg, IV, once daily for 14 days | 42.6% Tumor Growth Inhibition (TGI) | [6][11][13] |

| Lung Cancer Xenograft | A549 | 25 mg/kg, IV, once daily for 14 days | 60.8% Tumor Growth Inhibition (TGI) | [10][11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effect of this compound on γ-H2AX.

Western Blotting for γ-H2AX Protein Levels

This protocol is designed to detect changes in total γ-H2AX protein levels in cell lysates following treatment with this compound and/or a DNA-damaging agent.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., A549, MDA-MB-231) at an appropriate density and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).

-

For combination studies, add a DNA-damaging agent like doxorubicin for the final hours of incubation. Include single-agent and vehicle (DMSO) controls.

-

-

Lysate Preparation:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel (e.g., 12-15%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for γ-H2AX (anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., anti-β-actin or anti-Histone H3) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

-

Immunofluorescence for γ-H2AX Foci Visualization

This protocol allows for the visualization and quantification of discrete γ-H2AX foci within the nucleus, where each focus represents a DSB.[2][5]

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound and/or doxorubicin as described for Western blotting.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.[5]

-

Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[5]

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence or confocal microscope.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

-

Conclusion and Future Directions

This compound represents a targeted approach to modulating the DNA damage response in cancer cells. Its ability to inhibit SUV39H2 and subsequently reduce γ-H2AX formation provides a clear mechanism for its anti-tumor effects and its potential to enhance the efficacy of chemotherapy.[5][6][8] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SUV39H2 inhibition.

Future research should continue to explore the role of SUV39H2 in other cellular processes and investigate the efficacy of this compound in a broader range of cancer types and in combination with other therapeutic modalities, including radiotherapy. Understanding the full spectrum of its activity will be crucial for its successful clinical translation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. oncotarget.com [oncotarget.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the SUV39H2 Inhibitor OTS186935 in Overcoming Cancer Cell Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to chemotherapy is a major obstacle in cancer treatment. A key mechanism implicated in this process is the DNA damage response, where epigenetic regulators play a significant role. One such regulator, the histone methyltransferase SUV39H2, has been identified as a crucial factor in promoting chemoresistance. This technical guide provides an in-depth overview of OTS186935, a potent and selective small-molecule inhibitor of SUV39H2. We will explore its mechanism of action in sensitizing cancer cells to chemotherapeutic agents, present key preclinical data, detail relevant experimental protocols, and illustrate the associated signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting SUV39H2 to combat chemoresistance.

Introduction to SUV39H2 and Chemoresistance

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B (Lysine N-methyltransferase 1B), is a histone methyltransferase that specifically tri-methylates histone H3 at lysine (B10760008) 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin formation and is associated with transcriptional repression. Beyond its role in chromatin structuring, SUV39H2 has been shown to methylate non-histone proteins, including histone H2AX at lysine 134. This methylation is a critical step for the subsequent phosphorylation of H2AX to form γ-H2AX, a key protein in the recruitment of DNA repair machinery. Elevated levels of γ-H2AX are linked to enhanced DNA repair and, consequently, resistance to DNA-damaging chemotherapeutic agents. SUV39H2 is often overexpressed in various cancers, making it an attractive therapeutic target.[1]

This compound: A Potent SUV39H2 Inhibitor

This compound is a novel, potent small-molecule inhibitor of SUV39H2, identified from a series of imidazo[1,2-a]pyridine (B132010) compounds. Its chemical name is ((S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine). By selectively inhibiting the methyltransferase activity of SUV39H2, this compound presents a promising strategy to counteract chemoresistance.

Mechanism of Action

The primary mechanism by which this compound is thought to overcome chemoresistance is through the suppression of the DNA damage response. As illustrated in the signaling pathway below, chemotherapeutic agents like doxorubicin (B1662922) induce DNA double-strand breaks. In resistant cancer cells, high levels of SUV39H2 methylate H2AX, which facilitates its phosphorylation to γ-H2AX. This, in turn, promotes the recruitment of DNA repair complexes, allowing the cell to survive and proliferate. This compound directly inhibits SUV39H2, leading to a reduction in H2AX methylation and subsequent γ-H2AX formation. This impairment of the DNA repair pathway sensitizes cancer cells to the cytotoxic effects of chemotherapy. Additionally, inhibition of SUV39H2 by this compound has been shown to decrease global H3K9me3 levels, which may lead to alterations in gene expression that further contribute to its anti-cancer effects.[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated both in vitro and in vivo. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Enzymatic IC₅₀ | 6.49 nM | Recombinant SUV39H2 | |

| Cell Growth IC₅₀ | 0.67 µM | A549 (Lung Cancer) |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | 10 mg/kg, IV, daily for 14 days | 42.6% | |

| Lung Cancer | A549 | 25 mg/kg, IV, daily for 14 days | 60.8% |

Note: In these studies, this compound was reported to be well-tolerated with no detectable toxicity.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro SUV39H2 Enzymatic Assay

This protocol is based on a chemiluminescent assay format to measure the methyltransferase activity of SUV39H2.

Protocol:

-

Substrate Coating: Coat a 96-well plate with a histone H3 peptide substrate and incubate. Wash the wells with a wash buffer (e.g., TBST).

-

Reaction Setup: Add the SUV39H2 enzyme, varying concentrations of this compound (or vehicle control), and the methyl donor S-adenosylmethionine (SAM) to the wells.

-

Enzymatic Reaction: Incubate the plate at room temperature to allow the methylation reaction to proceed.

-

Primary Antibody Incubation: Wash the wells and add a primary antibody specific for tri-methylated H3K9 (H3K9me3). Incubate to allow binding.

-

Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.

-

Detection: Wash the wells and add a chemiluminescent HRP substrate.

-

Data Acquisition: Immediately measure the luminescence using a plate reader. The signal intensity is proportional to SUV39H2 activity. IC₅₀ values can be calculated by plotting the inhibitor concentration against enzyme activity.

Western Blot for Histone Modifications

This protocol is for detecting changes in global levels of histone modifications like H3K9me3 and γ-H2AX in cultured cells after treatment with this compound.

-

Cell Lysis and Histone Extraction:

-

Treat cancer cells with this compound and/or a chemotherapeutic agent for the desired time.

-

Harvest cells and perform histone extraction using an acid extraction method. Briefly, lyse the cells, isolate the nuclei, and incubate the nuclear pellet with sulfuric acid to extract basic histone proteins.

-

Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

SDS-PAGE: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against H3K9me3, γ-H2AX, and a loading control (e.g., total Histone H3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound in a mouse xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10-25 mg/kg) or vehicle control via the desired route (e.g., intravenous injection) according to the planned schedule (e.g., once daily for 14 days).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or western blotting for target engagement (e.g., H3K9me3 levels).

Broader Implications and Future Directions

The inhibition of SUV39H2 by this compound represents a promising strategy to overcome chemoresistance in a variety of cancers. The preclinical data for breast and lung cancer are encouraging. Further research is warranted to explore the efficacy of this compound in other tumor types known to overexpress SUV39H2 and to investigate its potential in combination with other classes of anti-cancer agents, such as PARP inhibitors or radiation therapy. While no clinical trials for this compound have been registered to date, its potent preclinical activity and favorable toxicity profile suggest it is a strong candidate for further development. Future work should also focus on elucidating the full spectrum of downstream effects of SUV39H2 inhibition to identify potential biomarkers for patient selection and to better understand the broader therapeutic implications.

References

The Discovery of OTS186935: A Potent and Selective SUV39H2 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The histone methyltransferase SUV39H2 has emerged as a compelling target in oncology due to its role in transcriptional repression and its association with chemoresistance. This whitepaper provides an in-depth technical guide to the discovery and preclinical characterization of OTS186935, a potent and selective small-molecule inhibitor of SUV39H2. We will detail the quantitative data supporting its efficacy, provide comprehensive experimental protocols for its evaluation, and visualize the key pathways and experimental workflows.

Introduction: The Rationale for Targeting SUV39H2

Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a lysine (B10760008) methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3). This epigenetic modification is a hallmark of heterochromatin formation and is associated with transcriptional gene silencing. Elevated levels of SUV39H2 have been observed in various cancers, where it is thought to contribute to tumorigenesis by silencing tumor suppressor genes.

Furthermore, SUV39H2 has been implicated in chemoresistance through its methylation of non-histone substrates, such as histone H2AX at lysine 134. This methylation enhances the formation of phosphorylated H2AX (γ-H2AX), a key component of the DNA damage response, thereby promoting cancer cell survival following treatment with DNA-damaging agents. The development of selective SUV39H2 inhibitors, therefore, represents a promising therapeutic strategy to both directly inhibit cancer cell growth and overcome chemoresistance.

The Discovery of this compound

Through a structure-activity relationship-based drug development program starting from a series of imidazo[1,2-a]pyridine (B132010) compounds, this compound was identified as a highly potent inhibitor of SUV39H2's methyltransferase activity.[1] This section summarizes the key quantitative data that establishes the preclinical efficacy of this compound.

In Vitro Potency and Cellular Activity

This compound demonstrates potent inhibition of SUV39H2 enzymatic activity and effectively suppresses the growth of cancer cell lines. The key in vitro parameters are summarized in the table below.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Enzymatic IC50 | 6.49 nM | In vitro methyltransferase assay with recombinant SUV39H2 | [1] |

| Cellular IC50 | 0.67 µM | A549 human lung cancer cell growth inhibition | [1] |

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in mouse xenograft models using human breast and lung cancer cell lines. The results demonstrate significant tumor growth inhibition with no observable toxicity.[1]

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 (Breast Cancer) | 10 mg/kg, intravenous, once daily for 14 days | 42.6% | [1] |

| A549 (Lung Cancer) | 25 mg/kg, intravenous, once daily for 14 days | 60.8% | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of SUV39H2. This leads to a reduction in global H3K9me3 levels, thereby reactivating the expression of silenced tumor suppressor genes. Additionally, by inhibiting SUV39H2-mediated H2AX methylation, this compound can attenuate the DNA damage response, sensitizing cancer cells to chemotherapeutic agents like doxorubicin.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

In Vitro SUV39H2 Enzymatic Assay

This assay quantifies the methyltransferase activity of SUV39H2 and is used to determine the IC50 of inhibitors.

Materials:

-

Recombinant N-terminal GST-fused SUV39H2

-

Biotin-conjugated histone H3 peptide (1-21) (e.g., Millipore: 12-403)

-

S-[Methyl-3H]-Adenosyl-L-Methionine (e.g., Perkin Elmer: NET155H001MC)

-

Assay Buffer: 20 mM Tris pH 8.0, 10 mM MgCl2, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80

-

This compound or other test compounds, serially diluted

-

Scintillation counter and appropriate plates/vials

Procedure:

-

Prepare a reaction mixture containing the biotinylated histone H3 peptide (final concentration 350 nM) and S-[Methyl-3H]-Adenosyl-L-Methionine (final concentration 100 nM) in the assay buffer.

-

Add serially diluted this compound to the reaction mixture.

-

Initiate the reaction by adding recombinant SUV39H2 (final concentration 20 nM).

-

Incubate the reaction at room temperature for 3 hours.

-

Stop the reaction and measure the incorporation of the 3H-methyl group into the histone peptide using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K9me3 Western Blot

This protocol is for assessing the effect of this compound on the global levels of H3K9me3 in cultured cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to determine the cellular IC50 of this compound.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., MDA-MB-231 or A549)

-

Matrigel (optional)

-

This compound formulated for intravenous injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control intravenously according to the specified dosing regimen (e.g., 10 or 25 mg/kg, once daily for 14 days).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the tumor growth inhibition (TGI) and assess statistical significance.

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.

Caption: SUV39H2 Signaling Pathway.

Caption: this compound Discovery Workflow.

Caption: this compound Mechanism of Action.

Conclusion

This compound is a novel, potent, and selective inhibitor of SUV39H2 with demonstrated in vitro and in vivo anti-cancer activity. Its dual mechanism of action, involving the reactivation of silenced tumor suppressor genes and the sensitization of cancer cells to chemotherapy, makes it a promising candidate for further clinical development. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in targeting the epigenetic machinery for cancer therapy.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the SUV39H2 Inhibitor OTS186935

This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of the protein methyltransferase SUV39H2. This compound has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential as a novel therapeutic agent for various human cancers. This document details its chemical structure, physicochemical properties, mechanism of action, preclinical efficacy, and relevant experimental protocols.

Chemical Structure and Properties

This compound is an imidazo[1,2-a]pyridine (B132010) derivative.[1] The chemical and physical properties of this compound hydrochloride are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (S)-1-(2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine | [1] |

| Molecular Formula | C25H26ClN5O2.8/5HCl | [2] |

| Molecular Weight | 522.31 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Enzymatic IC50 (SUV39H2) | 6.49 nM | [1][2][3][4][5] |

| Cell-based IC50 (A549) | 0.67 µM | [1][2][3][4] |

| Solubility | H2O: 50 mg/mL (with ultrasonic), DMSO: 25 mg/mL (with ultrasonic) | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of SUV39H2, a histone methyltransferase that plays a crucial role in epigenetic regulation.[4] SUV39H2 methylates histone H3 at lysine (B10760008) 9 (H3K9), leading to transcriptional repression.[5] Additionally, SUV39H2 can methylate histone H2AX at lysine 134, which enhances the formation of phosphorylated H2AX (γ-H2AX).[4][6][7] The accumulation of γ-H2AX is associated with chemoresistance in cancer cells.[4][6][7]

By inhibiting SUV39H2, this compound reduces global H3K9 tri-methylation levels and attenuates the formation of γ-H2AX.[4][6] This leads to the induction of apoptotic cell death and sensitizes cancer cells to chemotherapeutic agents like doxorubicin.[6]

Caption: Mechanism of action of this compound as a SUV39H2 inhibitor.

Preclinical Data

This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical studies.

In Vitro Data

The inhibitory effects of this compound have been quantified against its enzymatic target and in cell-based assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 |

| Enzymatic Assay | SUV39H2 | 6.49 nM[1][2][3][4][5] |

| Cell Growth Assay | A549 (Lung Cancer) | 0.67 µM[1][2][3][4] |

In Vivo Data

The in vivo efficacy of this compound has been evaluated in xenograft mouse models of human cancer.

Table 3: In Vivo Efficacy of this compound

| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| Breast Cancer | MDA-MB-231 | 10 mg/kg, i.v., daily for 14 days | 42.6%[1][2] |

| Lung Cancer | A549 | 25 mg/kg, i.v., daily for 14 days | 60.8%[1][2] |

Treatment with this compound was well-tolerated in these models, with no detectable toxicity or significant body weight loss.[1][2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Methyltransferase Assay

This assay is used to determine the enzymatic inhibitory activity of this compound against SUV39H2.

Protocol:

-

Serially dilute this compound to 10 different concentrations.

-

Prepare a reaction mixture containing:

-

Biotin-conjugated histone H3 peptide (1-21) (final concentration: 350 nM)

-

S-[Methyl-3H]-adenosyl-L-methionine (final concentration: 100 nM)

-

Assay buffer (20 mM Tris pH 8.0, 10 mM MgCl2, 50 mM NaCl, 10 mM DTT, 0.03% Tween-80)

-

-

Add the serially diluted this compound to the reaction mixture.

-

Initiate the reaction by adding N-terminal GST-fused SUV39H2 (final concentration: 20 nM).

-

Incubate the reaction at room temperature for 3 hours.

-

The amount of incorporated radioactivity is then quantified to determine the level of methyltransferase activity.[1]

Caption: Workflow for the in vitro methyltransferase assay.

Cell Viability (MTT) Assay

This assay is employed to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Implant human cancer cells (e.g., A549, MDA-MB-231) subcutaneously into immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 or 25 mg/kg) or a vehicle control intravenously once daily for a specified duration (e.g., 14 days).

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the study, calculate the tumor growth inhibition (TGI).

-

Excised tumors can be used for further analysis, such as Western blotting for H3K9me3 levels or immunohistochemical staining for proliferation markers like Ki-67.[1]

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

SUV39H2: A Promising Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Suppressor of Variegation 3-9 Homolog 2 (SUV39H2) is a histone lysine (B10760008) methyltransferase that plays a critical role in epigenetic regulation, primarily through the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3). This modification is a hallmark of transcriptionally silent heterochromatin. While its expression is normally restricted to the testis in healthy adults, SUV39H2 is aberrantly overexpressed in a wide range of human cancers, including leukemia, lung, breast, colorectal, gastric, and hepatocellular carcinomas.[1][2][3][4] Emerging evidence strongly indicates that SUV39H2 functions as an oncogene, contributing to tumor initiation, progression, metastasis, and chemoresistance.[1][2][3] Its cancer-specific expression profile and crucial role in tumorigenesis position SUV39H2 as a compelling target for the development of novel anti-cancer therapies. This guide provides a comprehensive overview of SUV39H2's role in cancer, its associated signaling pathways, and its potential as a therapeutic target, along with detailed experimental protocols for its investigation.

The Role of SUV39H2 in Cancer

SUV39H2's oncogenic activity is multifaceted, stemming from its ability to silence tumor suppressor genes, activate oncogenic pathways, and contribute to genomic instability.

Upregulation in Various Cancers